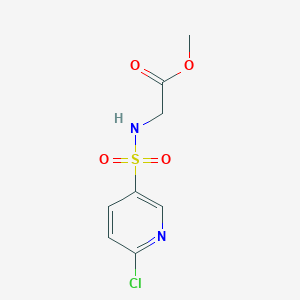

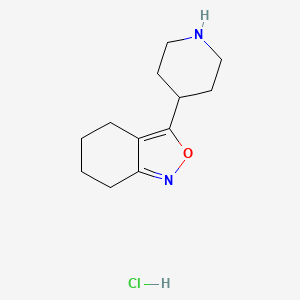

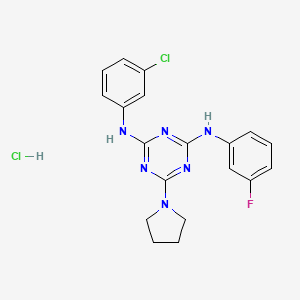

![molecular formula C13H19Cl2F3N2 B2568346 N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1707602-17-2](/img/structure/B2568346.png)

N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride” is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular weight of 331.2 and a chemical formula of C13H17F3N2・2HCl . The compound is stored at a temperature of 28°C .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H17F3N2/c14-13(15,16)11-3-1-10(2-4-11)9-18-7-5-12(17)6-8-18/h1-4,12H,5-9,17H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.2 and a chemical formula of C13H17F3N2・2HCl . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Drug Development

This compound has been utilized in the development of various drugs due to its trifluoromethyl group, which is a common feature in many FDA-approved medications . The presence of this group can enhance the pharmacological activity of drugs, making it a valuable component in medicinal chemistry.

Catalyst Synthesis

In the field of organic synthesis, the compound has been employed for C–F bond activation in a CF3 group. This includes applications in anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . These reactions are crucial for creating complex molecules in pharmaceuticals and materials science.

Material Science Advancements

The compound’s derivatives have been used in material science, particularly in the synthesis of new materials with potential applications in various industries. The trifluoromethyl group can impart unique physical and chemical properties to materials, such as increased resistance to degradation and altered electrical properties.

Agricultural and Forestry Fungicides

There is evidence suggesting that derivatives of this compound could be used in the formulation of fungicides for plant protection in agriculture and forestry . The trifluoromethyl group can contribute to the fungicidal activity, potentially leading to more effective plant disease management solutions.

Synthesis of Benzamide Derivatives

The compound has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which are of interest due to their potential antidiabetic properties . These derivatives are part of a broader class of thiazolidinediones, which are researched for their therapeutic effects.

Antioxidant Activity

Derivatives of this compound have been studied for their antioxidant properties, which are important in combating oxidative stress-related diseases . The trifluoromethyl group can influence the antioxidant capacity of these molecules, making them candidates for further pharmacological evaluation.

Safety and Hazards

Propiedades

IUPAC Name |

N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-10(2-4-11)9-18-12-5-7-17-8-6-12;;/h1-4,12,17-18H,5-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSYOZLEYDPNRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=C(C=C2)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

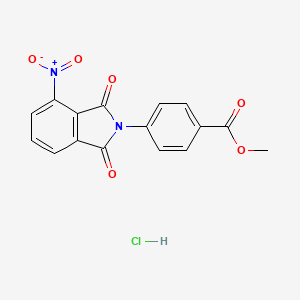

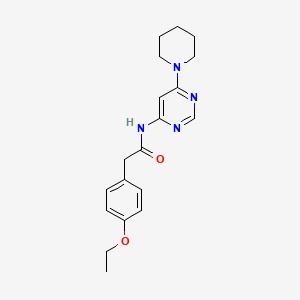

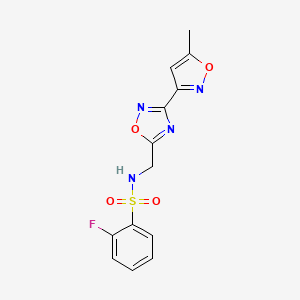

![8-bromo-2-methyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2568267.png)

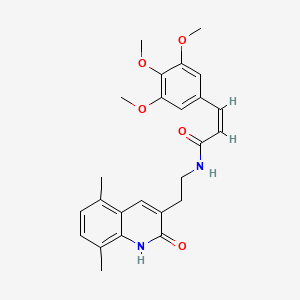

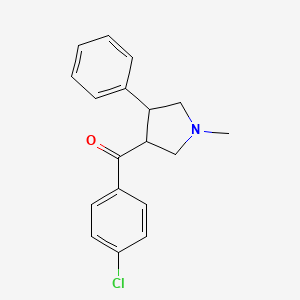

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2568278.png)